Welcome to the BenchChem Online Store!
molecular formula C8H7F2NO3 B8405979 3,4-Difluoro-2-(2-hydroxyethyl)nitrobenzene

3,4-Difluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8405979
M. Wt: 203.14 g/mol
InChI Key: DVCZDXCAIIVEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06900231B2

Procedure details

To a mixture of NaBH4 (3.60 g, 95.4 mmol) in THF (12 mL) cooled below 10° C. was added a solution of 2-(2,3-difluoro-6-nitrophenyl)acetic acid (10.9 g, 50.2 mmol), as prepared in the preceding step, in THF (4 mL) over a period of 1 hour. To this mixture was added a solution of boron trifluoride diethyl etherate complex (16.5 mL, 131 mmol) in THF (24 mL) over a period of 1 hour, keeping the reaction temperature below 10° C. After the addition the reaction was continued to stir on ice for 15 minutes, and then at ambient temperature for 20 minutes. To a mixture of DCM (180 mL) and H2O (140 mL) was added NaHCO3 (15 g, 179 mmol). The reaction mixture was slowly added to the above NaHCO3 solution and stirred overnight. The organic layer was separated, dried over Na2SO4, and concentrated to give the title compound (10.1 g, 99% yield) as light brown oil. 1H NMR (400 MHz, CDCl3) δ 7.82 (dd, J=9.1, 4.4 Hz, 1H), 7.27-7.18 (m, 1H), 3.95 (t, J=6.3 Hz, 2H), 3.30-3.27 (m, 2H), 1.82 (s, 1H).
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Seven
Yield
99%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[CH2:14][C:15](O)=[O:16].C(Cl)Cl.C([O-])(O)=O.[Na+]>C1COCC1.O>[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[CH2:14][CH2:15][OH:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(=O)O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir on ice for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled below 10° C.
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition the reaction
WAIT
Type
WAIT
Details
at ambient temperature for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.